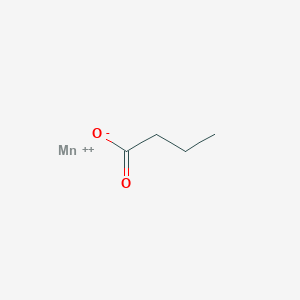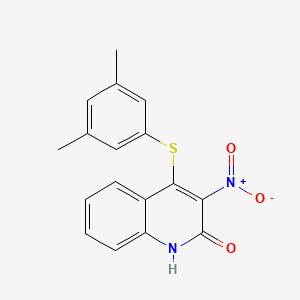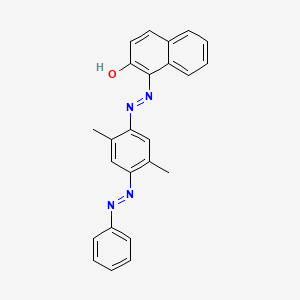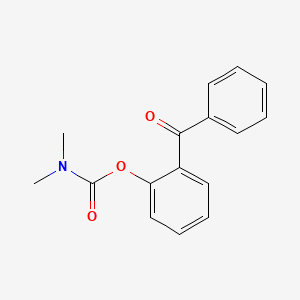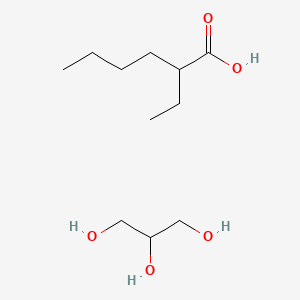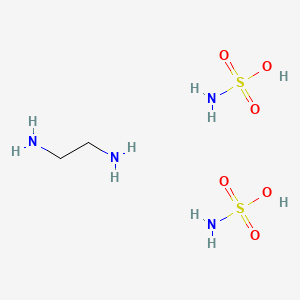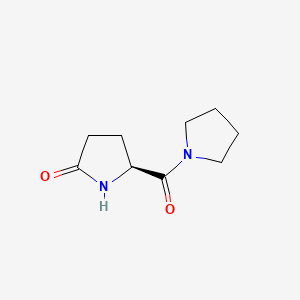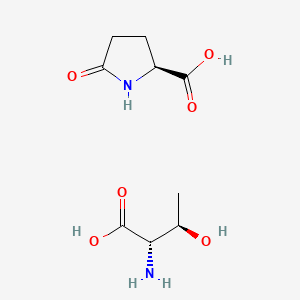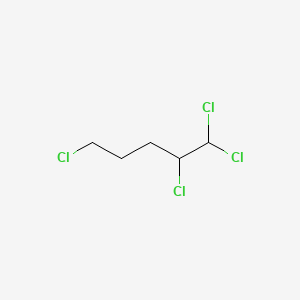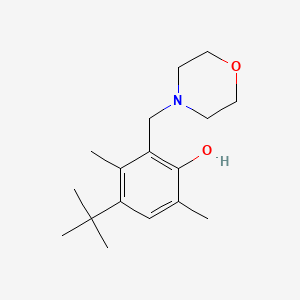
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and two methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol typically involves the reaction of 4-tert-butylphenol with morpholine and formaldehyde. The reaction is carried out in methanol as a solvent at a temperature of around 40°C. The reaction mixture is then stirred at reflux for 24 hours. After the reaction is complete, the solvent is removed, and the product is purified using chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl groups and the morpholinomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The morpholinomethyl group can interact with cellular membranes, altering their properties and influencing cellular processes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2,6-dimethylphenol: Similar structure but lacks the morpholinomethyl group.
4-tert-Butyl-2-(thiomorpholinomethyl)-3,6-xylenol: Contains a thiomorpholinomethyl group instead of a morpholinomethyl group.
4-tert-Butyl-2-(piperidin-1-ylmethyl)-3,6-xylenol: Contains a piperidinylmethyl group instead of a morpholinomethyl group.
Uniqueness
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
84824-96-4 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-tert-butyl-3,6-dimethyl-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)13(2)14(16(12)19)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3 |
InChI Key |
WXCJDPZMVFVADC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CN2CCOCC2)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


